7-Chlorobenzo[d]isoxazol-5-amine
Description
Systematic IUPAC Nomenclature and Structural Representation
7-Chlorobenzo[d]isoxazol-5-amine is a heterocyclic aromatic compound belonging to the benzisoxazole family. Its systematic IUPAC name, 7-chloro-1,2-benzoxazol-5-amine , reflects the precise arrangement of functional groups and substituents. The numbering system prioritizes the oxygen atom in the isoxazole ring as position 1 and the nitrogen atom as position 2, with the benzene ring fused at these positions. The chlorine substituent occupies position 7 on the benzene ring, while the amine group (-NH₂) resides at position 5 (Figure 1).
Structural Representation
- Molecular Formula : C₇H₅ClN₂O
- SMILES : ClC1=CC2=C(C=C1N)ON=C2
- InChIKey : HXSXBNGBEQTREL-UHFFFAOYSA-N
The compound’s planar structure derives from the fused benzene and isoxazole rings, with the chlorine and amine groups contributing to its electronic and steric properties.
Alternative Naming Conventions in Chemical Databases
Chemical databases and literature employ varied naming conventions for this compound:
| Naming Convention | Source |
|---|---|
| 5-Amino-7-chlorobenzo[d]isoxazole | PubChem |
| 7-Chloro-1,2-benzoxazol-5-amine | CAS Common Chemistry |
| 7-Chlorobenzo[d]isoxazol-5-ylamine | Ambeed |
These alternatives emphasize functional group priority or positional descriptors. For instance, "5-ylamine" highlights the amine’s attachment to the benzisoxazole system.
Registry Numbers and CAS Identification
While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, its structural analogs and derivatives provide context:
| Compound | CAS RN | Database |
|---|---|---|
| 3-Chlorobenzo[d]isoxazol-5-amine | 73498-29-0 | PubChem |
| 7-Chloro-1,3-benzoxazol-2-amine | 64037-11-2 | PubChem |
| 5,7-Dichlorobenzo[d]isoxazol-3-amine | 16263-60-8 | Ambeed |
The absence of a specific CAS RN for this compound suggests it may be a less common research compound or referenced under alternative nomenclature in specialized literature.
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
7-chloro-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5ClN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2 |
InChI Key |
WZTJBNHHPCDYLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[d]isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the chlorine and amine groups. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydroximinoyl chlorides with terminal alkynes can yield isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
7-Chlorobenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isoxazole compounds.
Scientific Research Applications
7-Chlorobenzo[d]isoxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer .
Comparison with Similar Compounds
Key Features :
- Electron-withdrawing chlorine : Enhances stability and influences binding interactions in protein pockets.
- Amine group : Participates in hydrogen bonding, critical for target engagement.
- Rigid bicyclic core : Reduces conformational flexibility, improving selectivity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
Position of Chlorine :
- 3-Chloro derivatives (e.g., 3-Chlorobenzo[d]isoxazol-5-amine) are commercially available but lack detailed activity data . In contrast, 7-chloro substitution (hypothetical) may occupy distinct steric pockets in targets like BRD4, similar to ethyl/methyl groups at position 3 .
- Chlorine at position 7 could enhance hydrophobic interactions in deeper sub-pockets, as seen with 3-ethyl groups in BRD4 inhibitors .
Substituent Size and Polarity :
- Alkyl groups : 3-Ethyl analogs (ΔTm = 7.2 °C) outperform 3-methyl (ΔTm = 6.5 °C) in BRD4 binding due to better sub-pocket occupancy .
- Aryl groups : 2’-OCH3-substituted phenyl at the R position (e.g., 11h) showed the highest BRD4 activity (ΔTm = 8.0 °C) , suggesting electron-donating groups improve binding.
Amine Modifications :
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